5,8-Dichloro-2-propyl-4-quinolinol
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Overview
Description
Preparation Methods
The synthesis of 5,8-Dichloro-2-propyl-4-quinolinol involves several steps. One common method includes the chlorination of 2-propyl-4-quinolinol under controlled conditions to introduce chlorine atoms at the 5 and 8 positions . The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
5,8-Dichloro-2-propyl-4-quinolinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,8-Dichloro-2-propyl-4-quinolinol involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a bidentate chelator, binding to metal ions that are critical for enzyme function . This interaction can inhibit enzyme activity, leading to various biological effects . In cancer research, it has been shown to induce cell cycle arrest and apoptosis in tumor cells by targeting specific DNA structures and pathways .
Comparison with Similar Compounds
5,8-Dichloro-2-propyl-4-quinolinol can be compared with other similar compounds such as:
5,7-Dichloro-8-quinolinol: This compound has similar chemical properties but differs in the position of the chlorine atoms.
Chlorquinaldol: Known for its antiseptic properties, chlorquinaldol has a similar quinoline structure but with different substituents.
5,7-Dichloro-2-methyl-8-quinolinol: This compound is used in antitumor research and has a similar mechanism of action.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of quinoline derivatives.
Properties
CAS No. |
1070880-07-7 |
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Molecular Formula |
C12H11Cl2NO |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
5,8-dichloro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11Cl2NO/c1-2-3-7-6-10(16)11-8(13)4-5-9(14)12(11)15-7/h4-6H,2-3H2,1H3,(H,15,16) |
InChI Key |
LKVDABRYOAGQSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(C=CC(=C2N1)Cl)Cl |
Origin of Product |
United States |
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